molecular formula C12H13NO5 B5572316 4-[(3,4-dimethoxyphenyl)amino]-4-oxo-2-butenoic acid

4-[(3,4-dimethoxyphenyl)amino]-4-oxo-2-butenoic acid

Cat. No. B5572316
M. Wt: 251.23 g/mol
InChI Key: OQWBUKRQHAVFLC-AATRIKPKSA-N
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Description

4-[(3,4-dimethoxyphenyl)amino]-4-oxo-2-butenoic acid, also known as DMOG, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a hypoxia-mimetic agent, which means that it can simulate the effects of low oxygen levels in cells.

Scientific Research Applications

Solid-Phase Synthesis

A key synthetic intermediate, 4-Formyl-3,5-dimethoxyphenol, is utilized to prepare the BAL family of acid-labile linkers and resins, demonstrating its utility in the solid-phase synthesis of peptides and non-peptides. This application is highlighted by the reproducible and scalable preparation of isomerically pure 4-formyl-3,5-dimethoxyphenol and its incorporation into representative BAL linkers and functionalized resin, illustrating the compound's significance in facilitating efficient synthetic processes in chemistry (Jin et al., 2001).

Hemoglobin Oxygen Affinity Modifiers

Research on modifying hemoglobin's oxygen affinity to manage conditions associated with depleted oxygen supply has led to the synthesis and testing of compounds structurally related to 4-[(3,4-dimethoxyphenyl)amino]-4-oxo-2-butenoic acid. These studies have produced potent allosteric effectors that significantly decrease the oxygen affinity of human hemoglobin A, demonstrating potential clinical or biological applications in areas such as ischemia, stroke, tumor radiotherapy, blood storage, and blood substitutes (R. Randad et al., 1991).

Biologically Active Species and Intermediates

The compound's framework serves as a versatile intermediate for the synthesis of 4-oxo-butenoic acids, which are recognized for their biological activity and as precursors for further derivatization. This is evidenced by developed reaction conditions for the microwave-assisted aldol-condensation between methyl ketone derivatives and glyoxylic acid, yielding products across a broad range of substrates. The adaptability of these synthetic methods showcases the compound's role in generating biologically active species and intermediates for pharmaceutical and material science applications (Mélanie Uguen et al., 2021).

properties

IUPAC Name

(E)-4-(3,4-dimethoxyanilino)-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5/c1-17-9-4-3-8(7-10(9)18-2)13-11(14)5-6-12(15)16/h3-7H,1-2H3,(H,13,14)(H,15,16)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQWBUKRQHAVFLC-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C=CC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)NC(=O)/C=C/C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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